5F-AB-Fuppyca
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Overview
Description
Preparation Methods
The synthesis of 5F-AB-Fuppyca involves several steps, starting with the preparation of the pyrazole core. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the fluoropentyl chain: The pyrazole intermediate is then reacted with a fluoropentyl halide in the presence of a base to introduce the fluoropentyl chain.
Attachment of the fluorophenyl group:
Chemical Reactions Analysis
5F-AB-Fuppyca undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropentyl and fluorophenyl positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5F-AB-Fuppyca has several scientific research applications, including:
Chemistry: It is used as a reference standard for analytical methods development and validation.
Biology: The compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Research is ongoing to understand its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
5F-AB-Fuppyca exerts its effects by acting as an agonist of the cannabinoid receptor 1 (CB1). Upon binding to the CB1 receptor, it activates the receptor and initiates a cascade of intracellular signaling pathways. This leads to various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects .
Comparison with Similar Compounds
5F-AB-Fuppyca is structurally similar to other synthetic cannabinoids such as AB-CHFUPYCA, JWH-307, JWH-030, JWH-147, and AB-PINACA it is unique in its specific structural features, including the presence of both fluoropentyl and fluorophenyl groups
Similar compounds include:
- AB-CHFUPYCA
- JWH-307
- JWH-030
- JWH-147
- AB-PINACA
Properties
CAS No. |
2044702-46-5 |
---|---|
Molecular Formula |
C20H26F2N4O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)/t18-/m0/s1 |
InChI Key |
GSXRDTDYPSATDE-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |
Origin of Product |
United States |
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